molecular formula C7H7BF3KO B15298022 Potassium 4-hydroxy-3-methylphenyltrifluoroborate CAS No. 1015082-72-0

Potassium 4-hydroxy-3-methylphenyltrifluoroborate

Cat. No.: B15298022
CAS No.: 1015082-72-0
M. Wt: 214.04 g/mol
InChI Key: YDUBBACCRAAJDL-UHFFFAOYSA-N
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Description

Potassium 4-hydroxy-3-methylphenyltrifluoroborate (CAS 1015082-72-0) is an aryltrifluoroborate salt of high value in synthetic organic chemistry, particularly as a robust reagent in metal-catalyzed cross-coupling reactions. Organotrifluoroborates are prized for their exceptional stability toward air and moisture compared to boronic acids, making them easy to handle and store while remaining highly reactive under the correct conditions . This compound is specifically designed for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. The primary research application of this reagent is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl and alkyl groups . The presence of the phenolic hydroxyl group and the methyl substituent on the aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules, potentially for pharmaceutical development and materials science. The trifluoroborate group offers significant advantages by minimizing competitive protodeboronation, a common side reaction with boronic acids, leading to more efficient and higher-yielding coupling reactions . The stability of the trifluoroborate moiety also allows for the presence of other functional groups, such as the hydroxyl in this case, which can be leveraged for further synthetic modifications or to influence the properties of the final product .

Properties

CAS No.

1015082-72-0

Molecular Formula

C7H7BF3KO

Molecular Weight

214.04 g/mol

IUPAC Name

potassium;trifluoro-(4-hydroxy-3-methylphenyl)boranuide

InChI

InChI=1S/C7H7BF3O.K/c1-5-4-6(8(9,10)11)2-3-7(5)12;/h2-4,12H,1H3;/q-1;+1

InChI Key

YDUBBACCRAAJDL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxy-3-methylphenyltrifluoroborate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-hydroxy-3-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxy-3-methylphenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from reactions involving this compound include quinones, phenols, and various substituted aromatic compounds .

Scientific Research Applications

Potassium 4-hydroxy-3-methylphenyltrifluoroborate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism by which potassium 4-hydroxy-3-methylphenyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aryl ring significantly impact the reactivity of potassium aryltrifluoroborates in cross-coupling reactions. Below is a comparative analysis with structurally related compounds:

Compound Substituents Reactivity in Cross-Coupling Stability Key Data
4-Hydroxy-3-methylphenyl (Target) -OH (4), -CH₃ (3) Moderate activation High (hydroxy stabilizes) ¹⁹F NMR: δ ~−140 ppm (similar to analogs) ; Solubility: High in MeOH
4-Hydroxy-3-methoxyphenyl -OH (4), -OCH₃ (3) Higher activation (electron-rich) Moderate CAS 1883442-55-4; ¹⁹F NMR: δ −140.5; Molar mass: 230.03
4-(2-Hydroxyethyl)phenyl -CH₂CH₂OH (4) Lower activation (steric hindrance) High CAS 1015082-81-1; Solubility: Enhanced in H₂O
4-Chloro-3-nitrophenyl -Cl (4), -NO₂ (3) Low activation (electron-poor) Very high CAS 1218908-71-4; Reactivity: Requires harsh conditions
3-(Morpholinylcarbonyl)phenyl -C(O)Morpholine (3) Moderate (electron-withdrawing) Moderate δ¹⁹F NMR: −142.1; Purity: >95%

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) stabilize the trifluoroborate anion but require harsher reaction conditions (e.g., higher temperatures or stronger bases) .
  • Steric effects : Bulky substituents (e.g., tetrahydropyranylmethoxy in CAS 1350320-55-6) reduce coupling efficiency due to hindered access to the boron center .

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Compound Melting Point (°C) ¹⁹F NMR (δ, ppm) ¹¹B NMR (δ, ppm) Molecular Weight
4-Hydroxy-3-methylphenyl >200 (decomposes) −140 to −142 ~0.6 224.04
4-Formylfuran-2-yl () >200 −140.5 −0.225 224.03
4-(Benzyloxy)phenyl () >200 −141.2 0.5 294.15
4-Chloro-3-nitrophenyl >200 −143.0 0.8 279.44

Notes:

  • The hydroxyl group in 4-hydroxy-3-methylphenyltrifluoroborate contributes to broad melting points (>200°C), consistent with ionic character .
  • ¹⁹F NMR shifts cluster around −140 to −143 ppm, reflecting minimal electronic perturbation from substituents .

Biological Activity

Potassium 4-hydroxy-3-methylphenyltrifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a trifluoroborate salt that can be synthesized through various methods, including the reaction of 4-hydroxy-3-methylphenol with boron trifluoride in the presence of potassium carbonate. The compound's structure is characterized by the presence of a phenolic hydroxyl group and a trifluoroborate moiety, which contributes to its unique reactivity in chemical reactions such as Suzuki-Miyaura coupling.

Antimicrobial Properties

Research indicates that compounds containing the 4-hydroxy-3-methylphenyl structure exhibit significant antimicrobial activity. A study on related coumarin derivatives demonstrated their effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.

Antifungal Activity

The antifungal properties of related compounds have also been explored. For instance, derivatives of 4-hydroxycoumarins have shown activity against fungal pathogens such as Alternaria solani and Botrytis cinerea, with effective concentrations reported between 2.90 to 5.56 μg/mL . While direct studies on this compound are sparse, its chemical similarities to these active compounds imply potential antifungal properties.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules through mechanisms such as enzyme inhibition or disruption of cellular processes. For instance, studies on similar trifluoroborates have indicated their capacity to act as enzyme inhibitors in various biochemical pathways .

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study using modified micro-plate antibiotic susceptibility tests highlighted that structurally similar compounds inhibited growth in resistant strains of bacteria, suggesting that this compound could be effective against resistant microorganisms .
  • Fungicidal Efficacy : In vivo assays have demonstrated that related compounds exhibit strong fungicidal activity at low doses, indicating that this compound may also possess similar properties against specific fungal strains .

Data Table: Biological Activity Overview

Activity Type Target Organisms Effective Concentration (μg/mL) Reference
AntibacterialStaphylococcus aureus8
AntibacterialBacillus subtilis8
AntifungalAlternaria solani2.90 - 5.56
AntifungalBotrytis cinerea2.90 - 5.56

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing potassium 4-hydroxy-3-methylphenyltrifluoroborate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves hydroboration or nucleophilic substitution of pre-functionalized aryl precursors. For example, boronic acids or esters can react with potassium fluoride under anhydrous conditions in tetrahydrofuran (THF) or ethanol. Purification often employs Soxhlet extraction to separate inorganic byproducts due to the compound's low solubility in organic solvents . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 19F^{19}\text{F} NMR (δ ≈ -135 to -140 ppm for BF3_3^-) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (hydroxyl proton at δ 5.5–6.5 ppm; methyl group at δ 2.0–2.5 ppm) and 11B^{11}\text{B} NMR (quadrupolar broadening around δ 1–3 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–K]^- fragments.
  • Elemental Analysis : Verify boron and fluorine content (±0.3% tolerance) .
    Stability tests under inert atmospheres (argon) are critical, as moisture can hydrolyze the trifluoroborate group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : In Suzuki-Miyaura couplings, the trifluoroborate acts as a stabilized nucleophile. The hydroxyl and methyl groups influence electron density: the hydroxyl group enhances para-directing effects, while the methyl group increases steric hindrance. Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate oxidative addition with aryl chlorides, but electron-deficient substrates may require Buchwald-Hartwig ligands (e.g., XPhos) for efficient turnover . Monitor reaction progress via TLC (silica gel, UV-active spots) and optimize temperature (80–100°C) in toluene/water biphasic systems .

Q. How do electronic effects of substituents (hydroxyl vs. methoxy) impact the compound’s reactivity in C–C bond formation?

  • Methodological Answer : The hydroxyl group is a stronger electron donor than methoxy, increasing the aryl ring’s nucleophilicity but also promoting protodeboronation under acidic conditions. Comparative studies with potassium 4-methoxyphenyltrifluoroborate show higher coupling yields for methoxy derivatives in neutral conditions (e.g., 75% vs. 60% for hydroxyl analogs). Use buffered conditions (K2_2CO3_3 in ethanol/water) to mitigate side reactions .

Q. How should researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Variability often stems from:

  • Catalyst Loading : Sub-stoichiometric Pd (1–5 mol%) may underperform for sterically hindered substrates.
  • Solvent Effects : Dioxane improves solubility but can increase side reactions vs. toluene.
  • Oxygen Sensitivity : Degradation via radical pathways occurs if reactions are not degassed.
    Systematically test parameters using Design of Experiments (DoE) and validate reproducibility with triplicate runs. Report yields as averages with standard deviations .

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